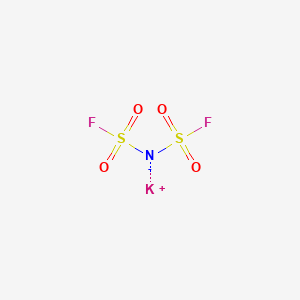
Bis(fluorosulfonyl)amide de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bis(fluorosulfonyl)amide is a chemical compound with the molecular formula F₂KNO₄S₂. It is known for its applications in various fields, particularly in the development of advanced battery technologies. The compound is characterized by its white powder form and high solubility in water. It is sensitive to moisture and should be stored in a dry, dark place at room temperature .
Applications De Recherche Scientifique
Potassium bis(fluorosulfonyl)amide has a wide range of applications in scientific research:
Battery Technology: It is used as an electrolyte additive in potassium-ion batteries to improve cycling performance and stability.
Conductive Films: It is used in the production of conductive films and coatings, which are essential in electronic devices.
Antistatic Agents: It is employed as an antistatic agent in various industrial applications to prevent the buildup of static electricity.
Mécanisme D'action
Target of Action
Potassium bis(fluorosulfonyl)amide (KFSI) is a type of fluorosulfonamide that is primarily used as an electrolyte in various electrochemical applications . Its primary targets are the electrodes in these systems, where it facilitates the movement of ions and thereby enables the flow of electric current .
Mode of Action
KFSI interacts with its targets (the electrodes) by dissociating into its constituent ions in the electrolyte solution . This dissociation is crucial for the operation of the electrochemical cell, as it allows for the necessary ion exchange between the electrodes .
Biochemical Pathways
By facilitating ion movement, KFSI enables the necessary redox reactions at the electrodes that allow for energy storage or release .
Pharmacokinetics
Its solubility in water and stability at high temperatures are crucial for its function .
Action Environment
The action of KFSI is influenced by various environmental factors. For instance, its solubility can be affected by the temperature and the nature of the solvent . Additionally, the efficiency and stability of the electrochemical cell can be influenced by the concentration of KFSI in the electrolyte solution .
Analyse Biochimique
Biochemical Properties
Potassium bis(fluorosulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall performance of electrochemical storage devices . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of Potassium bis(fluorosulfonyl)amide on cells and cellular processes are primarily observed in its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . These effects are crucial for the functioning of the electrochemical storage devices in which this compound is used.
Molecular Mechanism
Potassium bis(fluorosulfonyl)amide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular mechanisms underpin the compound’s role in enhancing the performance of electrochemical storage devices.
Temporal Effects in Laboratory Settings
Over time, Potassium bis(fluorosulfonyl)amide exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall performance .
Dosage Effects in Animal Models
The effects of Potassium bis(fluorosulfonyl)amide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the safe and effective use of this compound.
Metabolic Pathways
Potassium bis(fluorosulfonyl)amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these interactions is key to optimizing the use of this compound in electrochemical storage devices.
Transport and Distribution
Potassium bis(fluorosulfonyl)amide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . These processes are critical for the compound’s function in electrochemical storage devices.
Subcellular Localization
The subcellular localization of Potassium bis(fluorosulfonyl)amide and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These factors contribute to the compound’s role in enhancing the performance of electrochemical storage devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium bis(fluorosulfonyl)amide involves a multi-step synthesis process:
Synthesis of bis(chlorosulfonyl)imide: This is achieved by reacting chlorosulfonic acid with chlorosulfonyl isocyanate in the presence of a catalyst.
Formation of bis(fluorosulfonyl)imide: The bis(chlorosulfonyl)imide is then reacted with hydrogen fluoride in the presence of a catalyst to produce bis(fluorosulfonyl)imide.
Final Reaction: The bis(fluorosulfonyl)imide is reacted with an alkaline potassium compound to yield potassium bis(fluorosulfonyl)amide.
Industrial Production Methods
Industrial production methods for potassium bis(fluorosulfonyl)amide typically follow the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions and the use of industrial-grade equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium bis(fluorosulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorosulfonyl groups are replaced by other functional groups.
Complex Formation: It can form complexes with various metal ions, which is useful in the development of advanced materials.
Common Reagents and Conditions
Common reagents used in reactions with potassium bis(fluorosulfonyl)amide include hydrogen fluoride, chlorosulfonic acid, and various alkaline potassium compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving potassium bis(fluorosulfonyl)amide include various fluorosulfonyl derivatives and metal complexes, which have applications in different scientific and industrial fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium bis(fluorosulfonyl)amide
- Sodium bis(fluorosulfonyl)amide
- Ammonium bis(fluorosulfonyl)amide
Uniqueness
Potassium bis(fluorosulfonyl)amide is unique due to its specific interactions with potassium ions, making it particularly suitable for potassium-ion batteries. Compared to similar compounds like lithium bis(fluorosulfonyl)amide, it offers better performance in potassium-based systems due to its compatibility and stability .
Propriétés
Numéro CAS |
14984-76-0 |
|---|---|
Formule moléculaire |
F2HKNO4S2 |
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
potassium;bis(fluorosulfonyl)azanide |
InChI |
InChI=1S/F2HNO4S2.K/c1-8(4,5)3-9(2,6)7;/h3H; |
Clé InChI |
AYYOBTLZJZWNFM-UHFFFAOYSA-N |
SMILES |
[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |
SMILES isomérique |
[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |
SMILES canonique |
N(S(=O)(=O)F)S(=O)(=O)F.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















